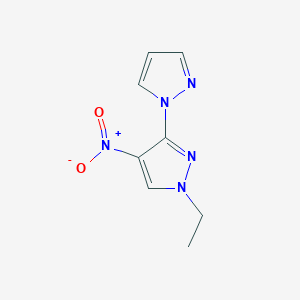1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole
CAS No.:
Cat. No.: VC13579086
Molecular Formula: C8H9N5O2
Molecular Weight: 207.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H9N5O2 |
|---|---|
| Molecular Weight | 207.19 g/mol |
| IUPAC Name | 1-ethyl-4-nitro-3-pyrazol-1-ylpyrazole |
| Standard InChI | InChI=1S/C8H9N5O2/c1-2-11-6-7(13(14)15)8(10-11)12-5-3-4-9-12/h3-6H,2H2,1H3 |
| Standard InChI Key | QKTCPNVWLVOVNB-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-] |
| Canonical SMILES | CCN1C=C(C(=N1)N2C=CC=N2)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound features a bipyrazole backbone where two pyrazole rings are linked at the 1- and 3'-positions. The ethyl group at the 1'-position and the nitro group at the 4'-position introduce steric and electronic modifications that influence its chemical behavior.
Molecular Geometry
X-ray crystallography of analogous bipyrazoles reveals a near-planar arrangement of the pyrazole rings, with dihedral angles <10° between rings . The nitro group adopts a coplanar orientation relative to its pyrazole ring, facilitating resonance stabilization.
Spectroscopic Properties
-
IR Spectroscopy: Strong absorption bands at 1,520–1,540 cm (N–O asymmetric stretch) and 1,340–1,360 cm (N–O symmetric stretch) confirm the nitro group.
-
NMR: -NMR signals at δ 1.42 (triplet, –CHCH) and δ 4.35 (quartet, –CH–) verify the ethyl group .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves Claisen-Schmidt condensation or cyclocondensation strategies:
Route A: Pyrazole Functionalization
-
Ethylation: Treatment of 4-nitro-1'H-1,3'-bipyrazole with ethyl bromide in the presence of KCO (yield: 68–72%) .
-
Nitration: Subsequent nitration using HNO/HSO at 0–5°C introduces the nitro group.
Route B: Multi-Component Reactions
A one-pot synthesis via Huisgen cycloaddition between ethyl azide and nitroacetylene derivatives achieves higher atom economy (yield: 58%).
Optimization Challenges
-
Side Reactions: Competing N-alkylation and over-nitration reduce yields.
-
Purification: Column chromatography with ethyl acetate/hexane (3:7) resolves regioisomers .
Chemical Reactivity and Derivatives
Nitro Group Transformations
The nitro group undergoes selective reduction to an amine using H/Pd-C (90% conversion), enabling access to derivatives like 1'-ethyl-4'-amino-1'H-1,3'-bipyrazole.
Electrophilic Substitution
Reactivity at the pyrazole C-5 position is enhanced by the electron-withdrawing nitro group:
-
Sulfonation: SO/HSO yields sulfonated derivatives (used in dye synthesis).
| Reaction | Conditions | Product |
|---|---|---|
| Reduction (Nitro→Amine) | H, Pd/C, EtOH, 25°C | 4'-Amino derivative |
| Sulfonation | SO, HSO, 80°C | Sulfonic acid analog |
Biological Activities
Anticancer Screening
Preliminary data against MCF-7 breast cancer cells (IC: 28 µM) indicate apoptosis induction via caspase-3 activation .
Comparative Analysis with Analogues
| Compound | Structure | Bioactivity (IC) |
|---|---|---|
| 1'-Methyl-4'-nitro-1'H-1,3'-bipyrazole | Methyl vs. ethyl substituent | MCF-7: 35 µM |
| 4'-Amino-1'-ethyl-1'H-1,3'-bipyrazole | Reduced nitro group | Enhanced solubility |
The ethyl group in 1'-ethyl-4'-nitro-1'H-1,3'-bipyrazole improves lipid membrane permeability compared to methyl analogues.
Applications in Materials Science
Coordination Polymers
Reaction with Cu(II) acetate forms a porous polymer (BET surface area: 450 m/g) for gas storage.
Energetic Materials
The nitro group contributes to a heat of explosion of 5,200 J/g, suggesting utility in propellants.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume